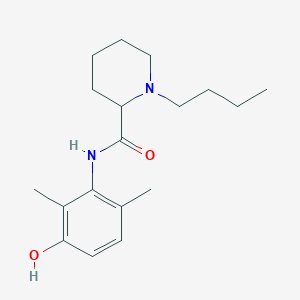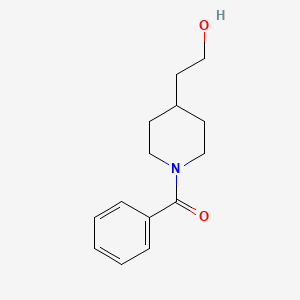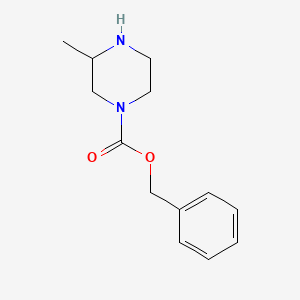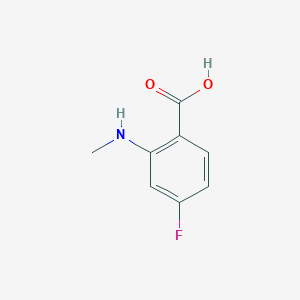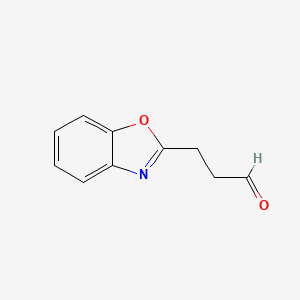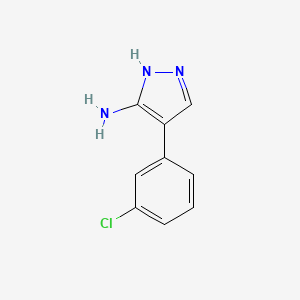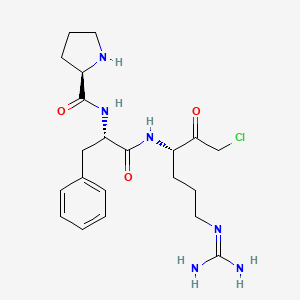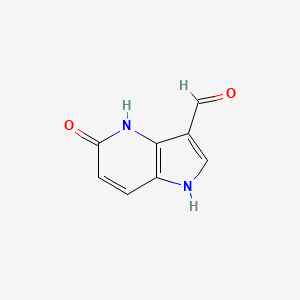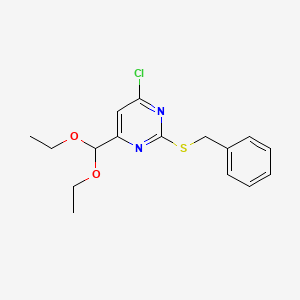
2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a benzylsulfanyl group at the second position, a chlorine atom at the fourth position, and a diethoxymethyl group at the sixth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-dicarbonyl compounds and amidines.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the pyrimidine ring.
Chlorination: The chlorine atom can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Diethoxymethylation: The diethoxymethyl group can be introduced through alkylation reactions using diethoxymethane and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and antimicrobial compounds.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzylsulfanyl group can enhance lipophilicity and membrane permeability, while the chlorine atom can influence binding affinity and selectivity. The diethoxymethyl group can provide steric hindrance and modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Benzylsulfanyl-4-chloro-6-methoxymethyl-pyrimidine
- 2-Benzylsulfanyl-4-chloro-6-ethoxymethyl-pyrimidine
- 2-Benzylsulfanyl-4-chloro-6-propoxymethyl-pyrimidine
Comparison:
- 2-Benzylsulfanyl-4-chloro-6-methoxymethyl-pyrimidine: This compound has a methoxymethyl group instead of a diethoxymethyl group, which may result in different steric and electronic properties.
- 2-Benzylsulfanyl-4-chloro-6-ethoxymethyl-pyrimidine: This compound has an ethoxymethyl group, which is shorter than the diethoxymethyl group, potentially affecting its reactivity and interactions.
- 2-Benzylsulfanyl-4-chloro-6-propoxymethyl-pyrimidine: This compound has a propoxymethyl group, which is longer than the diethoxymethyl group, possibly leading to different pharmacokinetic and pharmacodynamic profiles.
2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-4-chloro-6-(diethoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-20-15(21-4-2)13-10-14(17)19-16(18-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJKACWKSCUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428245 |
Source


|
| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525559-14-2 |
Source


|
| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
